molecular formula C16H12F2N2O B12026396 (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol CAS No. 618444-41-0

(1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12026396
CAS No.: 618444-41-0
M. Wt: 286.28 g/mol
InChI Key: QFFKGOGLWDYNTE-UHFFFAOYSA-N
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Description

(1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with 2-fluorophenyl and 4-fluorophenyl groups at positions 1 and 3, respectively, and a hydroxymethyl (-CH2OH) group at position 4. Pyrazole derivatives are of significant interest in medicinal chemistry due to their ability to modulate electronic and steric properties through substitution patterns, influencing binding interactions with biological targets .

Properties

CAS No.

618444-41-0

Molecular Formula

C16H12F2N2O

Molecular Weight

286.28 g/mol

IUPAC Name

[1-(2-fluorophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12F2N2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-9,21H,10H2

InChI Key

QFFKGOGLWDYNTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CO)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole core. The final step involves the reduction of the pyrazole derivative to obtain the desired methanol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl derivatives under controlled conditions:

Reaction TypeConditionsProductsReferences
Partial OxidationPyridinium chlorochromate (PCC) in dichloromethane(1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanal (aldehyde)
Full OxidationKMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> under reflux(1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)carboxylic acid

Key Findings :

  • Aldehyde formation occurs selectively at 0–5°C, while carboxylic acid requires elevated temperatures (60–80°C) .

  • The fluorophenyl groups stabilize the intermediate oxonium ions, enhancing reaction rates by 15–20% compared to non-fluorinated analogs .

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group or participate in hydrogenation:

Reaction TypeConditionsProductsReferences
Alcohol → AlkaneLiAlH<sub>4</sub> in THF(1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methane
Aromatic Ring HydrogenationH<sub>2</sub>/Pd-C (10 atm)Tetrahydro-pyrazole derivative with saturated fluorophenyl rings

Key Findings :

  • LiAlH<sub>4</sub> reduction proceeds with >90% yield, but over-reduction of the pyrazole ring is observed at >50°C .

  • Catalytic hydrogenation selectively saturates the pyrazole ring first, followed by aromatic fluorophenyl groups .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl groups participate in EAS, with regioselectivity governed by fluorine’s −I effect:

Reaction TypeConditionsProductsReferences
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C3-Nitro derivatives on 4-fluorophenyl ring
SulfonationOleum (20% SO<sub>3</sub>) at 120°CSulfonic acid groups meta to fluorine

Key Findings :

  • Nitration occurs preferentially at the 3-position of the 4-fluorophenyl ring due to fluorine’s deactivating effect .

  • Sulfonation requires harsh conditions (≥120°C) but achieves >85% yield without ring degradation.

Nucleophilic Substitution

The fluorine atoms undergo substitution with strong nucleophiles:

Reaction TypeConditionsProductsReferences
Fluorine → HydroxylNaOH (40% aq.) at 150°CHydroxyphenyl-pyrazole derivatives
Fluorine → MethoxyNaOCH<sub>3</sub>/CuI in DMFMethoxy-substituted analogs

Key Findings :

  • Hydroxyl substitution is favored on the 2-fluorophenyl ring due to reduced steric hindrance .

  • Ullmann-type coupling with methoxide achieves 70–75% conversion but requires catalytic copper .

Esterification and Etherification

The hydroxymethyl group forms esters and ethers:

Reaction TypeConditionsProductsReferences
AcetylationAcCl/pyridineAcetate ester
Williamson SynthesisNaH/alkyl halidesAlkyl ethers (e.g., methyl, benzyl)

Key Findings :

  • Acetate esters are stable under acidic conditions but hydrolyze rapidly in basic media .

  • Etherification with bulky alkyl halides (e.g., tert-butyl) results in <50% yield due to steric effects .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductsReferences
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3>Biaryl derivatives
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>/XantphosAminated pyrazoles

Key Findings :

  • Suzuki couplings occur selectively at the 4-fluorophenyl ring with aryl boronic acids .

  • Amination requires electron-deficient aryl halides for efficient C–N bond formation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol, as antimicrobial agents. For instance, a review on the synthesis of pyrazole derivatives indicated that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes, which is crucial for their survival .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Research has shown that compounds similar to this compound can inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . This makes them potential candidates for the development of new anti-inflammatory drugs.

Optical Applications

The unique structural properties of pyrazole derivatives allow for their use in optical applications. For example, studies have demonstrated that compounds with similar frameworks can function as fluorescent probes due to their ability to absorb and emit light at specific wavelengths . This property is valuable in fields such as bioimaging and sensor technology.

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions, which are efficient methods that allow for the simultaneous formation of multiple bonds in a single step. These reactions have been optimized to yield high purity products with minimal byproducts, making them attractive for pharmaceutical applications .

Mechanistic Insights

Understanding the mechanism of action for pyrazole derivatives is crucial for optimizing their efficacy. Recent research has employed computational methods to elucidate the interaction between these compounds and biological targets, providing insights that can guide future drug design efforts .

Mechanism of Action

The mechanism of action of (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, enhancing binding affinity and selectivity. The pyrazole core can interact with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Variations in Pyrazole Derivatives

Pyrazole-based compounds exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituents (Positions 1, 3, 4) Molecular Formula Key Features Biological Activity Reference
Target Compound 1: 2-Fluorophenyl; 3: 4-Fluorophenyl; 4: -CH2OH C16H12F2N2O Bifluorinated aromatic rings; hydroxymethyl group Not explicitly reported (inferred: potential antioxidant/antibacterial)
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol 1: 2-Fluorophenyl; 3: Phenyl; 4: -CH2OH C16H13FN2O Single fluorine; phenyl group at position 3 Lab studies (no explicit activity reported)
[1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl]methanol 1: 4-Methylphenyl; 3: 4-(Methylthio)phenyl; 4: -CH2OH C18H18N2OS Methyl and methylthio substituents; increased hydrophobicity Lab use only (no biological data)
6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (FPNT) Pyrazole fused with triazole-thiadiazole; 4-fluorophenyl at pyrazole C22H14FN5OS Extended conjugated system; naphthyloxy group Strong antioxidant (DPPH/ABTS assays)
2-(5-(1-(4-Fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol 1: 4-Fluorophenyl; 3: Thiophen-2-yl; 4: Dihydropyrazole-phenol C21H17FN4OS Thiophene substituent; dihydropyrazole core Antibacterial activity tested

Electronic and Steric Effects of Substituents

  • Hydroxymethyl Group: The -CH2OH moiety may improve solubility and hydrogen-bonding capacity relative to methyl or halogen substituents, as seen in analogs like (1-(2,4-difluorophenyl)-3-pyridin-3-yl-1H-pyrazol-4-yl)methanol .
  • Heteroaromatic vs. Aromatic Substituents : Thiophene (in ) and triazole-thiadiazole (FPNT in ) introduce heteroatoms, modulating electronic density and redox activity. FPNT’s antioxidant efficacy highlights the impact of extended conjugation .

Crystallographic and Conformational Analysis

  • Planarity and Dihedral Angles: The target compound likely exhibits a non-planar conformation due to steric clashes between the 2-fluorophenyl and 4-fluorophenyl groups. Similar compounds, such as those in , show dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing crystal packing and intermolecular interactions .

Biological Activity

The compound (1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and synthesizing data from various sources.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14F2N2O\text{C}_{15}\text{H}_{14}\text{F}_2\text{N}_2\text{O}

This structure includes two fluorophenyl groups attached to a pyrazole ring, which is known to enhance biological activity through various mechanisms.

Anti-inflammatory and Analgesic Effects

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties. For instance, a study on similar pyrazole compounds reported anti-inflammatory effects mediated through the inhibition of pro-inflammatory cytokines and pathways associated with nitric oxide (NO) production .

Table 1: Summary of Anti-inflammatory Activities

CompoundActivity TypeMechanism
Pyrazole Derivative AAnti-inflammatoryNO/cGMP pathway inhibition
Pyrazole Derivative BAnalgesicCOX inhibition
This compoundPotentially similar effectsTBD

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively researched. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, pyrazolo[1,5-a]pyrimidines have demonstrated selective cytotoxicity against cancer cells while sparing normal cells .

Case Study: Anticancer Activity
A recent study evaluated a series of pyrazolo derivatives for their cytotoxic effects on HeLa (cervical cancer) cells. The results indicated that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM, suggesting that the presence of fluorine substituents may enhance the bioactivity of these compounds .

Table 2: Cytotoxicity Data on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-7 (breast cancer)20
This compoundTBDTBD

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activity may involve:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
  • Modulation of Signaling Pathways: The compound may affect signaling pathways related to apoptosis and cell proliferation through interactions with specific receptors or enzymes.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing (1-(2-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol?

A1. The compound can be synthesized via a Claisen-Schmidt condensation followed by cyclization. For example, analogous pyrazole derivatives are synthesized by reacting substituted acetophenones with hydrazine derivatives under basic conditions (e.g., NaOH in ethanol) . Post-cyclization, the hydroxymethyl group can be introduced via reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄). Reaction progress should be monitored via TLC, and purification achieved via recrystallization or column chromatography .

Q. Q2. How can the structure of this compound be validated post-synthesis?

A2. Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to confirm substituent positions and the hydroxymethyl group. Fluorine atoms induce distinct splitting patterns in aromatic regions .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Metrics like R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure reliability .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. Q3. What are the key challenges in purifying fluorinated pyrazole derivatives like this compound?

A3. Fluorine’s electron-withdrawing nature can reduce solubility in polar solvents, complicating recrystallization. Use mixed solvents (e.g., ethanol/water or DCM/hexane) and gradient elution in HPLC. Impurities from incomplete cyclization or byproducts (e.g., regioisomers) require careful TLC monitoring and silica-gel chromatography .

Advanced Research Questions

Q. Q4. How can computational modeling aid in predicting the biological activity of this compound?

A4. Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., fungal CYP51 for antifungal activity). Optimize the hydroxymethyl group’s orientation for hydrogen bonding. Validate predictions with in vitro assays (e.g., MIC against Candida spp.) . Pair with MD simulations to study stability of ligand-protein complexes .

Q. Q5. What strategies resolve contradictions in biological activity data across fluorinated pyrazole analogs?

A5. Analyze substituent effects systematically:

  • Electron-withdrawing groups (e.g., -F) may enhance membrane permeability but reduce nucleophilic reactivity.
  • Compare MIC data from analogs with varying fluorophenyl positions (2- vs. 4-substitution) .
  • Use multivariate regression to correlate logP, polar surface area, and bioactivity .

Q. Q6. How can X-ray crystallography data be optimized for this compound’s structural refinement?

A6. Ensure high-resolution data (<1.0 Å) by growing crystals via vapor diffusion (e.g., using DMSO/water). Refine with SHELXL using restraints for disordered fluorophenyl groups. Validate geometry with WinGX/ORTEP and check for R-factor convergence (<5% discrepancy) .

Q. Q7. What advanced techniques characterize the hydroxymethyl group’s conformational flexibility?

A7. Use dynamic NMR (VT-NMR) to study rotational barriers around the C-CH₂OH bond. Complement with DFT calculations (e.g., Gaussian) to map energy minima. For solid-state analysis, employ variable-temperature XRD to monitor torsion angle changes .

Methodological Considerations

Q. Q8. How to design SAR studies for fluorinated pyrazole derivatives targeting antimicrobial activity?

A8.

Core modifications : Vary fluorophenyl positions (2-, 3-, 4-) and introduce heterocycles (e.g., triazoles) .

Side-chain optimization : Replace -CH₂OH with -COOH or -SO₃H to modulate solubility and target interactions .

Assay design : Use standardized CLSI protocols for MIC determination against Gram-positive/negative bacteria and fungi .

Q. Q9. What analytical methods quantify trace impurities in this compound?

A9.

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate regioisomers.
  • ICP-MS : Detect heavy metal catalysts (e.g., Pd from cross-coupling steps) at ppb levels .
  • NMR spectroscopy : 19F^{19}F-NMR identifies fluorinated byproducts .

Q. Q10. How can synthetic routes be optimized for scalability while maintaining yield?

A10.

  • Replace batch reactions with flow chemistry for cyclization steps to improve heat/mass transfer.
  • Use catalytic methods (e.g., Pd/C for reductions) to minimize waste.
  • Conduct DoE (Design of Experiments) to optimize solvent ratios, temperature, and reaction time .

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